(4-Benzylpiperidin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

Descripción

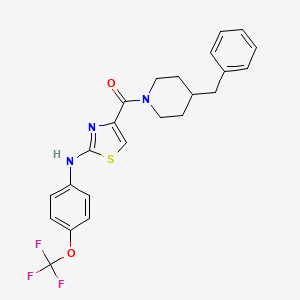

The compound “(4-Benzylpiperidin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone” features a thiazole core substituted at the 2-position with a 4-(trifluoromethoxy)phenylamino group and at the 4-position with a methanone-linked 4-benzylpiperidine moiety.

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2S/c24-23(25,26)31-19-8-6-18(7-9-19)27-22-28-20(15-32-22)21(30)29-12-10-17(11-13-29)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNNURWQIFADKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-Benzylpiperidin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone , with CAS number 955908-55-1 , is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its receptor interactions, efficacy in various biological assays, and potential therapeutic implications.

- Molecular Formula : CHFNOS

- Molecular Weight : 461.5 g/mol

- Structure : The compound features a benzylpiperidine moiety linked to a thiazole derivative, which is substituted with a trifluoromethoxy group.

Receptor Binding Affinity

Research indicates that compounds related to benzylpiperidine derivatives often exhibit significant binding affinity for various receptors, particularly sigma receptors. A related study synthesized a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and evaluated their affinity at sigma1 and sigma2 receptors. The most potent compounds demonstrated high selectivity for the sigma1 receptor with Ki values in the nanomolar range, suggesting that similar activities might be observed for this compound .

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound 1 | 3.90 | 240 | 61.54 |

| Compound 2 | 3.56 | 667 | 187.75 |

In Vitro Studies

In vitro assays have shown that thiazole derivatives possess inhibitory activity against various enzymes and receptors. For instance, compounds bearing the thiazole moiety have been investigated for their effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are critical in neurodegenerative diseases like Alzheimer's . While specific data on this compound's activity against these enzymes are not yet available, the structural similarities suggest potential inhibitory effects.

Case Studies

Several studies have explored the biological implications of related compounds:

- Neuroprotective Effects : A study involving a benzylpiperidine derivative demonstrated neuroprotective properties in models of oxidative stress, indicating that modifications to the piperidine structure can enhance neuroprotection .

- Anticancer Activity : Some thiazole-containing compounds have shown promise in anticancer assays, inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally analogous compounds highlight key similarities and differences:

Structural Analogues

Key Comparisons

- Heterocyclic Amine Variations: The target compound’s 4-benzylpiperidine moiety contrasts with piperazine derivatives (e.g., Compound 21, ). Piperazine-containing analogs () may offer improved solubility due to their basic nitrogen atoms, a critical factor in oral bioavailability.

- Aromatic Substituents: The trifluoromethoxy group in the target compound differs from trifluoromethyl (Compound 21) or pyrazine () substituents. Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, which could influence metabolic stability . Thiophene (Compound 21) vs.

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-benzylpiperidine-carboxylic acid derivative with a 2-amino-thiazole intermediate, as seen in related compounds (e.g., ’s cyclopropane-carboxamide synthesis) . Piperazine analogs () require additional steps for introducing the heterocyclic amine, complicating scalability.

Physicochemical Properties

Hypothesized Bioactivity

Q & A

What synthetic strategies are recommended for optimizing the yield of this compound, given the challenges in benzoylpiperidine derivative synthesis?

Methodological Answer:

- Solvent Systems: Use a combination of n-hexane/EtOAc (e.g., 5:5 ratio) to improve crystallization and purity, as demonstrated in derivatives with similar scaffolds achieving 78–88% yields .

- Reaction Monitoring: Employ TLC and HPLC (e.g., 254 nm detection) to track intermediate formation and minimize side reactions, ensuring ≥95% purity .

- Protecting Groups: Introduce temporary groups (e.g., benzyl or 3-phenylpropyl) to stabilize reactive intermediates, as seen in triazole-containing analogs .

How can structural ambiguities in the thiazole-piperidine linkage be resolved using advanced spectroscopic techniques?

Methodological Answer:

- 1H/13C-NMR Analysis: Assign peaks using DMSO-d6 or CDCl3 solvents. For example, the piperidine protons appear at δ 1.59–3.77 ppm, while thiazole protons resonate at δ 7.31–9.50 ppm .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region (e.g., distinguishing trifluoromethoxy-phenyl from benzylpiperidine protons) .

- X-ray Crystallography: Use single-crystal data to confirm bond angles and torsion angles in the thiazole-piperidine core, as applied to related thiazole derivatives (R factor = 0.040) .

What factors contribute to discrepancies between calculated and observed elemental analysis data in benzoylpiperidine derivatives?

Methodological Answer:

- Sample Purity: Ensure ≥95% HPLC purity (e.g., retention time 11.351–13.036 min) to minimize contaminants affecting C/H/N ratios .

- Hydration/Solvent Traces: Dry compounds under high vacuum (0.1 mmHg) for 24 hours before analysis, as residual solvents like EtOAc can skew hydrogen percentages .

- Alternative Techniques: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

How should researchers design experiments to evaluate the metabolic stability of the trifluoromethoxy group in this compound?

Methodological Answer:

- In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactors to track degradation rates. The trifluoromethoxy group is expected to enhance stability due to reduced oxidative metabolism .

- Comparative Studies: Substitute the trifluoromethoxy group with methoxy or chloro groups in analogs to isolate its metabolic effects .

- LC-MS/MS Quantification: Monitor parent compound depletion over 60 minutes, calculating t1/2 and intrinsic clearance .

What computational approaches are effective for predicting the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling: Use EPI Suite or OPERA to estimate logP (lipophilicity) and biodegradation potential. The trifluoromethoxy group may increase persistence due to C-F bond stability .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .

- Experimental Validation: Conduct OECD 301F ready biodegradability tests to verify computational predictions .

How can cross-reactivity with off-target receptors be minimized in structure-activity relationship (SAR) studies?

Methodological Answer:

- Pharmacophore Mapping: Use Schrödinger’s Phase to align key motifs (e.g., thiazole NH, benzylpiperidine) with target binding pockets, excluding moieties linked to promiscuity (e.g., unsubstituted phenyl rings) .

- Selectivity Profiling: Screen against panels of GPCRs and kinases (e.g., Eurofins CEREP panels) to identify problematic substituents .

- Fragment Replacement: Substitute the 4-benzyl group with bulky substituents (e.g., 4-isopropylphenyl) to sterically hinder off-target binding .

What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Bridging: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to explain efficacy gaps .

- Metabolite Identification: Use HRMS to detect active/inactive metabolites in vivo (e.g., hydroxylation at the piperidine ring) .

- Dose Escalation Studies: Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) to align in vitro IC50 with effective plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.